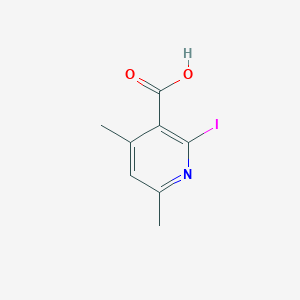

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid

Description

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid is a halogenated pyridine derivative characterized by an iodine atom at position 2, methyl groups at positions 4 and 6, and a carboxylic acid substituent at position 3. The iodine atom confers distinct electronic and steric properties, making the compound valuable in cross-coupling reactions, pharmaceutical intermediates, and materials science. Its molecular weight is approximately 307.1 g/mol (calculated as C₉H₈INO₂).

Properties

IUPAC Name |

2-iodo-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXMDAJFIKCMGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)O)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid typically involves the iodination of 4,6-dimethylpyridine-3-carboxylic acid. One common method is the reaction of 4,6-dimethylpyridine-3-carboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.

Oxidation Reactions: Products include carboxylic acids or aldehydes derived from the oxidation of methyl groups.

Reduction Reactions: Products include alcohols or other reduced derivatives of the carboxylic acid group.

Scientific Research Applications

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its iodine atom makes it a useful intermediate in cross-coupling reactions.

Biology: It is used in the study of enzyme inhibitors and as a precursor in the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Iodo-4,6-dimethylpyridine-3-carboxylic acid depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is replaced by a nucleophile, forming a new bond with the pyridine ring. In oxidation and reduction reactions, the methyl and carboxylic acid groups undergo changes in their oxidation states, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares 2-iodo-4,6-dimethylpyridine-3-carboxylic acid with halogenated and substituted pyridine derivatives:

Research Findings and Data Gaps

- Biotransformation Potential: Filamentous fungi (e.g., Absidia cylindrospora) selectively hydroxylate iodinated lactones (), implying that this compound could undergo similar enzymatic modifications for derivative synthesis .

Biological Activity

2-Iodo-4,6-dimethylpyridine-3-carboxylic acid is a pyridine derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

The compound is characterized by the presence of iodine and carboxylic acid functional groups, which contribute to its reactivity and biological interactions. Its IUPAC name is this compound, and it has a molecular formula of C_8H_8N_1O_2I.

Research indicates that this compound serves as a precursor in the synthesis of inhibitors targeting the vascular endothelial growth factor receptor 2 (VEGFR2). The inhibition of VEGFR2 is crucial in cancer therapy as it plays a significant role in angiogenesis—the process through which new blood vessels form from existing ones. By blocking this receptor, the compound may limit tumor growth and metastasis.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the VEGF signaling pathway. Inhibition of this pathway can lead to decreased angiogenesis and reduced tumor vascularization, which are critical for tumor survival and growth.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: VEGFR2 Inhibition

A study demonstrated that compounds derived from this compound exhibited significant inhibition of VEGFR2 activity. This inhibition was linked to reduced angiogenic signaling in vitro and in vivo models. The results suggested that these derivatives could serve as potential therapeutic agents in cancer treatment.

Case Study 2: Microbial Bioconversion

Research involving Burkholderia sp. MAK1 showed that various pyridine derivatives, including those related to this compound, could be bioconverted into hydroxylated products. This bioconversion highlights the compound's potential in developing novel antibiotics or other bioactive molecules through microbial metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.